Octyltrimethylammonium
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Overview
Description
Octyltrimethylammonium ion is a quarternary ammonium cation having one octyl and three methyl substituents around the central nitrogen.
Scientific Research Applications
1. Molecular Motions in Surfactants
Octyltrimethylammonium salts have been studied for their molecular motions, particularly in surfactants. The 13C spin-lattice relaxation times of alkyl carbons in these salts indicate diverse molecular motions in both monomer and micellar states. This research is significant for understanding surfactant behavior at different concentrations and magnetic field strengths (Uzu, Saito, & Yokoi, 1989).
2. Micelle Formation and Thermodynamics
Studies have also focused on the micelle formation of this compound bromide in aqueous solutions, exploring the critical micelle concentration and its temperature dependence. These findings have implications for the thermodynamic functions of micelle formation, which are vital in the field of colloid and interface science (Zieliński, 1989).
3. Electrochemical Properties
Research on the electroreduction of Zn2+ in the presence of this compound bromide offers insights into the kinetics and mechanisms of electrode processes. This is important for understanding the inhibiting effects of such surfactants in electrochemical reactions and could have applications in electroplating and battery technology (Nieszporek, 2013).
4. Surface Adsorption
The behavior of this compound bromide electrosorption on mercury electrodes in various solutions has been a subject of study, particularly its adsorption constants and interactions with electrode charges. These findings have applications in electrochemistry and surface science, informing the understanding of surfactant behavior at interfaces (Gugała-Fekner, Nieszporek, & Sieńko, 2016).
5. Biological and Toxicological Aspects
This compound tetrathiotungstate has been synthesized and evaluated for its biological and toxic aspects. These studies are critical for understanding the biocompatibility and potential biomedical applications of such compounds, including their role as copper antagonists (Vega-Granados et al., 2020).
Properties
CAS No. |
15461-38-8 |
---|---|
Molecular Formula |
C11H26N+ |
Molecular Weight |
172.33 g/mol |
IUPAC Name |
trimethyl(octyl)azanium |
InChI |
InChI=1S/C11H26N/c1-5-6-7-8-9-10-11-12(2,3)4/h5-11H2,1-4H3/q+1 |
InChI Key |
HTKPDYSCAPSXIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCC[N+](C)(C)C |
15461-38-8 | |
Related CAS |
10108-86-8 (chloride) 14251-76-4 (iodide) 2083-68-3 (bromide) |
Synonyms |
octyltrimethylammonium octyltrimethylammonium bromide octyltrimethylammonium chloride octyltrimethylammonium iodide trimethyloctylammonium |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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